3-(6-fluoro-1H-indol-3-yl)propan-1-ol
Overview
Description
3-(6-fluoro-1H-indol-3-yl)propan-1-ol is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The compound features a fluoro-substituted indole ring, which is a common structural motif in many biologically active molecules.
Preparation Methods
The synthesis of 3-(6-fluoro-1H-indol-3-yl)propan-1-ol typically involves the reaction of 6-fluoroindole with a suitable propanol derivative under specific conditions. One common method involves the use of a Grignard reagent, where 6-fluoroindole is reacted with a propanol Grignard reagent to form the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
3-(6-fluoro-1H-indol-3-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The fluoro group on the indole ring can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential in biological assays for its activity against certain enzymes and receptors.
Mechanism of Action
The mechanism of action of 3-(6-fluoro-1H-indol-3-yl)propan-1-ol involves its interaction with specific molecular targets. For instance, it may bind to certain enzymes or receptors, modulating their activity. The fluoro group on the indole ring can enhance the compound’s binding affinity and selectivity towards its targets . The exact pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar compounds to 3-(6-fluoro-1H-indol-3-yl)propan-1-ol include other fluoro-substituted indole derivatives and indole-based alcohols. These compounds share structural similarities but may differ in their biological activities and applications. For example, (E)-3-(6-fluoro-1H-indol-3-yl)-2-methyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one (FC116) is another fluoro-substituted indole derivative that has shown potent anticancer activity . The uniqueness of this compound lies in its specific substitution pattern and the resulting biological properties.
Properties
IUPAC Name |
3-(6-fluoro-1H-indol-3-yl)propan-1-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO/c12-9-3-4-10-8(2-1-5-14)7-13-11(10)6-9/h3-4,6-7,13-14H,1-2,5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDUWRTFFMJWSBF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)NC=C2CCCO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30467960 | |
Record name | 3-(6-fluoro-1H-indol-3-yl)propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30467960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52989-39-6 | |
Record name | 3-(6-fluoro-1H-indol-3-yl)propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30467960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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